methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.: 1040636-46-1
Cat. No.: VC6900394
Molecular Formula: C20H17N3O5S2
Molecular Weight: 443.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040636-46-1 |
|---|---|
| Molecular Formula | C20H17N3O5S2 |
| Molecular Weight | 443.49 |
| IUPAC Name | methyl 1-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C20H17N3O5S2/c1-27-20(24)13-10-14(16-5-3-8-29-16)21-19-17(13)18(15-4-2-7-28-15)22-23(19)12-6-9-30(25,26)11-12/h2-5,7-8,10,12H,6,9,11H2,1H3 |
| Standard InChI Key | ROIZLKXDXGLDNO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C4=CC=CO4)C5=CC=CS5 |
Introduction
Structural and Nomenclature Analysis
The compound’s systematic name delineates its intricate architecture:
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Pyrazolo[3,4-b]pyridine core: A fused bicyclic system combining pyrazole (positions 1–3) and pyridine (positions 4–7).
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Substituents:
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1-(1,1-Dioxidotetrahydrothiophen-3-yl): A sulfone-derived tetrahydrothiophene ring at position 1, introducing steric bulk and polarity .
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3-(Furan-2-yl): A furyl group at position 3, contributing π-electron density and hydrogen-bonding capacity .
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6-(Thiophen-2-yl): A thienyl substituent at position 6, enhancing electronic delocalization .
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4-Carboxylate: A methyl ester at position 4, modulating solubility and reactivity .
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Table 1: Key Structural Features
| Position | Substituent | Role in Properties |
|---|---|---|
| 1 | 1,1-Dioxidotetrahydrothiophen-3-yl | Enhances solubility, redox activity |
| 3 | Furan-2-yl | Participates in π-π interactions |
| 6 | Thiophen-2-yl | Influences electronic distribution |
| 4 | Methyl carboxylate | Modulates lipophilicity |
Synthetic Pathways
Intermediate Preparation
The synthesis hinges on multi-step strategies involving:
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Pyrazole-4,5-dione precursors: Prepared via condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with terminal alkynes .
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Ring transformation: 4-Alkynylated pyrazol-3-ones undergo cyclization with furan and thiophene carboxylates under acidic conditions .
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Acylation: Introduction of the 1,1-dioxidotetrahydrothiophen-3-yl group via reductive amination, as demonstrated in PROTAC synthesis .
Table 2: Representative Synthesis Steps
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Alkynylation of pyrazole-4,5-dione | Terminal alkynes, Cu catalysis | 65% |
| 2 | Cyclization with furan/thiophene | AcOH, 80°C, 12 h | 72% |
| 3 | Tetrahydrothiophene incorporation | NaBH(OAc)₃, DCE, rt | 58% |
Key challenges include regioselective functionalization and minimizing side reactions during acylation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (500 MHz, DMSO-d₆):
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¹³C NMR:
High-Resolution Mass Spectrometry (HRMS)
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Observed: m/z 483.0921 [M+H]⁺
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Calculated: C₂₂H₁₈N₃O₅S₂⁺: 483.0918
Physicochemical Properties
Table 3: Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 144–148°C | DSC |
| Solubility (25°C) | 12 mg/mL in DMSO | HPLC |
| LogP | 2.34 ± 0.15 | Shake-flask |
| λmax (UV-Vis) | 278 nm (ε = 12,400 M⁻¹cm⁻¹) | EtOH |
The methyl ester enhances solubility in polar aprotic solvents, while the sulfone group contributes to crystalline stability .
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